3-Methyl-1-benzothiophen-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyl-1-benzothiophen-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS.ClH/c1-6-7-4-2-3-5-8(7)11-9(6)10;/h2-5H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAZCFAMAOCTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-benzothiophen-2-amine hydrochloride typically involves the reaction of 3-methylbenzothiophene with an amine source under specific conditions. One common method includes the use of an alkylation reaction where 3-methylbenzothiophene is treated with an amine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-benzothiophen-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiophene derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibitors Development
3-Methyl-1-benzothiophen-2-amine hydrochloride is utilized in the development of kinase inhibitors, which are crucial in cancer treatment. Kinases play a significant role in cellular signaling pathways, and their inhibition can lead to the suppression of tumor growth. Research has shown that derivatives of this compound exhibit promising activity against specific kinases, making them potential candidates for drug development.
2. Antimitotic Agents
The compound's structural characteristics allow it to be a scaffold for developing antimitotic agents. These agents disrupt cell division, which is a vital mechanism in cancer therapies. Studies have indicated that modifications to the benzothiophene core can enhance the efficacy of these compounds against various cancer cell lines .
Organic Synthesis Applications
1. Synthesis of Novel Scaffolds
this compound serves as a precursor for synthesizing a variety of novel chemical scaffolds through domino reactions. These reactions facilitate the creation of complex molecules with potential biological activities. For instance, synthesizing benzothiophene-derived compounds has led to the discovery of new therapeutic agents .
2. Microwave-Assisted Synthesis
The compound can also be synthesized using microwave-assisted techniques, which provide rapid and high-yielding reactions. This method has been applied to create various derivatives, enhancing the efficiency and scalability of producing benzothiophene-based compounds for research and pharmaceutical applications .
Case Studies
Case Study 1: Development of PIM Kinase Inhibitors
A study focused on synthesizing derivatives of this compound as PIM kinase inhibitors demonstrated significant antitumor activity in vitro. The research provided insights into structure-activity relationships (SAR) that could guide further modifications to improve potency and selectivity against target kinases .
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of synthesized derivatives based on this compound. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains, highlighting the compound's potential in developing new antibiotics .
Data Tables
| Application Area | Description | Outcome |
|---|---|---|
| Medicinal Chemistry | Development of kinase inhibitors | Promising activity against specific kinases |
| Organic Synthesis | Synthesis of novel scaffolds via domino reactions | Creation of complex molecules |
| Microwave-Assisted Synthesis | Rapid synthesis techniques for high-yield production | Enhanced efficiency and scalability |
| Antimicrobial Activity | Assessment against resistant bacterial strains | Potential for new antibiotic development |
Mechanism of Action
The mechanism of action of 3-Methyl-1-benzothiophen-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Hydrochloride Salts
The following table compares 3-methyl-1-benzothiophen-2-amine hydrochloride with structurally related hydrochloride salts, emphasizing key differences in substituents, ring systems, and applications:
Key Observations:
Ring Systems : The benzothiophene core in the target compound distinguishes it from benzene (benzydamine), adamantane (memantine), and dibenzothiepine (dosulepin). This structural variation impacts electronic delocalization and binding affinity to biological targets.
Pharmacological Profiles : While benzydamine and dosulepin have well-established therapeutic uses, the target compound’s applications remain speculative, necessitating further study.
Analytical Characterization:
- HPLC : Used for benzydamine and dosulepin quantification due to their aromaticity and UV activity .
- Spectrophotometry : Applied to memantine for its amine-derived chromophores .
- 1H-NMR : Critical for verifying substituent positions, as demonstrated in .
Research Findings and Gaps
Stability: Hydrochloride salts generally exhibit improved stability over free bases. For instance, chlorphenoxamine HCl remains stable under acidic conditions but hydrolyzes in alkaline media . Similar studies are lacking for the target compound.
Bioactivity : Memantine’s adamantane group enhances CNS penetration, while benzydamine’s indazole moiety confers anti-inflammatory effects . The benzothiophene core in the target compound may offer unique receptor interactions, warranting pharmacological screening.
Analytical Challenges : The lack of UV-active groups in the target compound may necessitate alternative detection methods (e.g., mass spectrometry) compared to benzydamine or dosulepin .
Biological Activity
3-Methyl-1-benzothiophen-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves various chemical transformations that allow for the introduction of functional groups necessary for biological activity. While specific synthetic routes for this compound are not extensively documented, related benzothiophene derivatives have been synthesized using methods such as:
- Domino reactions to create functionalized benzothiophenes.
- Aryne reactions that yield 3-substituted benzothiophenes with moderate to good yields while maintaining functional group integrity .
The biological activity of this compound can be attributed to its interaction with various molecular targets. Compounds in the benzothiophene class often exhibit:
- Inhibition of cholinesterases , which are crucial for neurotransmitter regulation. For instance, certain derivatives have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment .
- Anticancer properties , as demonstrated by studies on related compounds that exhibit selective cytotoxicity against cancer cell lines while sparing healthy cells.
In Vitro Studies
Research has shown that benzothiophene derivatives, including those with similar structures to this compound, can exhibit low micromolar (µM) activity against specific enzymes such as APE1 (apurinic/apyrimidinic endonuclease). This enzyme is involved in DNA repair, and its inhibition can potentiate the effects of chemotherapeutic agents like temozolomide .
Table 1: Summary of Biological Activities
Case Studies
A notable study evaluated various benzothiophene derivatives for their cholinesterase inhibitory activities. The most active compounds were assessed using in vitro assays against AChE and BChE derived from Electrophorus electricus and equine serum, respectively. The results indicated that specific substitutions on the benzothiophene scaffold could enhance inhibitory potency, suggesting a clear structure–activity relationship .
Another investigation focused on the anticancer potential of derivatives related to this compound. The study highlighted two derivatives that selectively targeted K562 leukemia cells while showing minimal toxicity to healthy keratinocytes, indicating a promising therapeutic window for further development.
Q & A
Q. How can researchers optimize the synthesis of 3-Methyl-1-benzothiophen-2-amine hydrochloride to maximize yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature control : Maintain reaction temperatures between 25–80°C to minimize side reactions while ensuring complete conversion .
- Reagent stoichiometry : Use a 1.2:1 molar ratio of anhydride to amine intermediates to drive the reaction to completion .
- Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) for high-purity isolation .
- Catalyst selection : Palladium catalysts enhance coupling reactions for benzothiophene derivatives .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 25–80°C | Prevents decomposition | |
| Reaction Time | 1–12 hours | Balances conversion/byproducts | |
| Solvent System | CH₂Cl₂ or DMF | Enhances solubility | |
| Purification Method | Reverse-phase HPLC | Achieves >95% purity |
Q. What characterization techniques are critical for verifying the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use -NMR (DMSO-d₆) to confirm amine proton signals (δ 9.00–9.50 ppm) and aromatic ring integration .
- Mass Spectrometry (MS) : Compare experimental molecular ion peaks with theoretical values (e.g., m/z 233.74 for C₁₄H₁₆ClN) .
- HPLC Purity Analysis : Monitor retention times and peak symmetry to assess purity .
- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹) and C-S (600–800 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives of this compound?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine -NMR, HSQC, and COSY to resolve ambiguous proton assignments .
- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .
- Solvent Effects : Test NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts .
- Crystallography : Obtain single-crystal X-ray structures to confirm regiochemistry .
Q. What strategies mitigate instability of this compound under varying storage conditions?
Methodological Answer:
- Temperature Control : Store at –20°C in airtight containers to prevent hydrolysis .
- Desiccants : Use silica gel to maintain low humidity (<15% RH) .
- Light Sensitivity : Protect from UV exposure using amber glass vials .
- Periodic Reanalysis : Monitor purity via HPLC every 6 months to detect degradation .
Q. Table 2: Stability Under Storage Conditions
| Condition | Degradation Pathway | Mitigation Strategy | Reference |
|---|---|---|---|
| High Humidity (>60% RH) | Hydrolysis | Silica gel desiccant | |
| UV Light | Photodegradation | Amber glass storage | |
| Room Temperature | Oxidation | Argon gas purging |
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Enhance amine nucleophilicity by reducing electron density (e.g., –NO₂ increases reaction rate with electrophiles) .
- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder accessibility to the amine group, reducing reaction efficiency .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .
- Kinetic Studies : Use stopped-flow techniques to measure rate constants under varying substituent conditions .
Q. What experimental approaches validate the biological activity of this compound in receptor-binding assays?
Methodological Answer:
- Radioligand Displacement : Use -labeled analogs to quantify binding affinity (IC₅₀) for target receptors .
- Cell-Based Assays : Measure cAMP inhibition in HEK293 cells expressing GPCRs .
- Molecular Docking : Simulate ligand-receptor interactions using AutoDock Vina to predict binding modes .
- Dose-Response Curves : Generate EC₅₀ values for functional activity in primary neurons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
